rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine
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Overview
Description
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine is a chiral compound with a piperidine ring substituted with a methyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the oxane ring and the methyl group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate linear precursors, cyclization reactions can be employed to form the piperidine ring.
Substitution Reactions: Introduction of the oxane ring and the methyl group can be achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,5S)-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid: Another chiral compound with a similar oxane ring structure.
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine analogs: Compounds with slight modifications in the piperidine or oxane rings.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both piperidine and oxane rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2679950-86-6 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-2-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-2-5-12-11(8-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
CAOJLWLEKZMRDQ-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C2CCOCC2 |
Canonical SMILES |
CC1CCNC(C1)C2CCOCC2 |
Origin of Product |
United States |
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